molecular formula C19H16ClN5OS B3010287 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone CAS No. 1396874-29-5

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone

Cat. No. B3010287
CAS RN: 1396874-29-5
M. Wt: 397.88
InChI Key: GTVGXIMUMBKMED-UHFFFAOYSA-N
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Description

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN5OS and its molecular weight is 397.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound has been synthesized through various chemical reactions, focusing on its potential as a key intermediate for developing novel chemical entities with potential therapeutic applications. For instance, research has shown that substituted phenylamino-imidazo benzoxazolyl ethanones, which may include structures related to the compound , can be synthesized through reactions involving specific reagents under controlled conditions, demonstrating the versatility and potential utility of such compounds in chemical synthesis and drug discovery (Hatam Maarouf Halaleh Ahmadi Chalak Azimi, 2014).

Potential Antimicrobial and Antifungal Applications

Several studies have investigated the antimicrobial and antifungal properties of compounds structurally related to 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone. For example, a series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines were synthesized and evaluated for their antibacterial and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria, demonstrating the potential of these compounds in developing new antimicrobial agents (V. Malla Reddy & Kunduru Ravinder Reddy, 2010).

Anticancer Research

Research into the anticancer properties of benzimidazole–thiazole derivatives, which may encompass compounds similar to the one mentioned, has shown promising results. These compounds have been tested against various cancer cell lines, including HepG2 and PC12, with some derivatives displaying significant anticancer activity. This suggests the compound's potential framework for developing new anticancer agents (Z. M. Nofal et al., 2014).

Green Synthesis and Environmental Applications

The microwave-assisted green synthesis of imidazo[2,1-b]thiazole derivatives represents an environmentally friendly approach to synthesizing compounds potentially related to this compound. These derivatives have been evaluated for their antimicrobial, antimalarial, and antitubercular activities, indicating the broader applicability of such compounds in addressing various global health challenges (Rajesh H. Vekariya et al., 2017).

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-23(19-22-17-12(20)5-4-8-15(17)27-19)11-16(26)25-10-9-24-14-7-3-2-6-13(14)21-18(24)25/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVGXIMUMBKMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN2C1=NC3=CC=CC=C32)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.